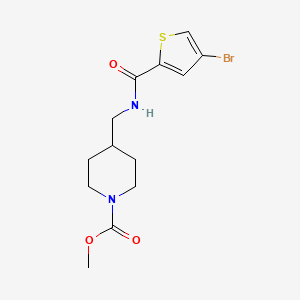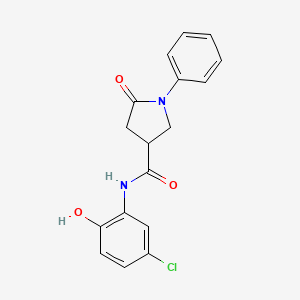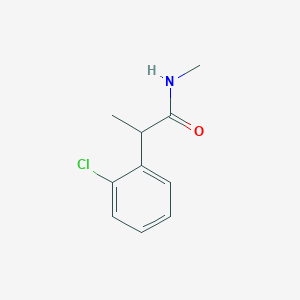![molecular formula C7H7N5O2 B2559044 Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1158289-06-5](/img/structure/B2559044.png)
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. The unique structure of this compound, which includes a pyrazole ring fused with a triazine ring, contributes to its diverse chemical reactivity and biological activity .
Mechanism of Action
Target of Action
Similar compounds have shown antimicrobial activity against bacterial strains and yeasts , suggesting that Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate might interact with targets within these organisms.
Mode of Action
It’s synthesized from 5-aminopyrazole via the construction of a pyrazolotriazine skeleton followed by nitration . This suggests that its interaction with its targets could involve the pyrazolotriazine structure and nitro groups.
Biochemical Pathways
Similar compounds have been found to exhibit antimicrobial activity , which suggests that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.
Result of Action
Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.
Action Environment
Similar compounds have been found to exhibit antimicrobial activity , which suggests that environmental factors such as temperature, pH, and presence of other organisms could potentially influence the action of this compound.
Biochemical Analysis
Cellular Effects
Its influence on cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism, remains to be explored .
Molecular Mechanism
It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the reaction of N1-(5-methylpyrazol-3-yl)hydrazonoyl chloride with various amines under specific conditions . The reaction is carried out in the presence of solvents such as dioxane and involves nucleophilic addition . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other similar compounds such as:
3-aminopyrazoles: These compounds also contain a pyrazole ring but differ in their substitution patterns and biological activities.
4-aminopyrazoles: Similar to 3-aminopyrazoles, these compounds have different substitution patterns and exhibit distinct biological properties.
5-aminopyrazoles: These compounds are known for their use in medicinal chemistry and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its fused pyrazole-triazine structure, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZCLZWQSTXVTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N2C(=CC=N2)N=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2558965.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
![2-Chloro-N-[1-(3-chloro-5-fluorophenyl)-1-hydroxypropan-2-yl]acetamide](/img/structure/B2558968.png)



![2-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carbonyl)quinoline](/img/structure/B2558977.png)
![4-[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2558979.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)

